4-Methoxy-3-(pyridin-2-ylmethoxy)benzaldehyde 4-Methoxy-3-(pyridin-2-ylmethoxy)benzaldehyde
Brand Name: Vulcanchem
CAS No.: 923133-01-1
VCID: VC4282835
InChI: InChI=1S/C14H13NO3/c1-17-13-6-5-11(9-16)8-14(13)18-10-12-4-2-3-7-15-12/h2-9H,10H2,1H3
SMILES: COC1=C(C=C(C=C1)C=O)OCC2=CC=CC=N2
Molecular Formula: C14H13NO3
Molecular Weight: 243.262

4-Methoxy-3-(pyridin-2-ylmethoxy)benzaldehyde

CAS No.: 923133-01-1

Cat. No.: VC4282835

Molecular Formula: C14H13NO3

Molecular Weight: 243.262

* For research use only. Not for human or veterinary use.

4-Methoxy-3-(pyridin-2-ylmethoxy)benzaldehyde - 923133-01-1

Specification

CAS No. 923133-01-1
Molecular Formula C14H13NO3
Molecular Weight 243.262
IUPAC Name 4-methoxy-3-(pyridin-2-ylmethoxy)benzaldehyde
Standard InChI InChI=1S/C14H13NO3/c1-17-13-6-5-11(9-16)8-14(13)18-10-12-4-2-3-7-15-12/h2-9H,10H2,1H3
Standard InChI Key FAWIBOZHABPVMM-UHFFFAOYSA-N
SMILES COC1=C(C=C(C=C1)C=O)OCC2=CC=CC=N2

Introduction

Chemical Structure and Synthesis

Molecular Architecture

The compound’s structure combines a benzaldehyde backbone with a methoxy group (-OCH3_3) at position 4 and a pyridin-2-ylmethoxy group (-OCH2_2-C5_5H4_4N) at position 3. This arrangement enhances solubility in polar solvents compared to simpler benzaldehyde derivatives, such as 4-methoxybenzaldehyde, due to the electron-rich pyridine moiety. The IUPAC name, 4-methoxy-3-(pyridin-2-ylmethoxy)benzaldehyde, reflects this substitution pattern, while its SMILES notation (COC1=C(C=C(C=C1)C=O)OCC2=CC=CC=N2) provides a detailed topological representation .

Synthesis Methods

Synthesis typically involves multi-step reactions under controlled conditions. A common approach utilizes nucleophilic aromatic substitution, where 4-hydroxy-3-methoxybenzaldehyde reacts with 2-(bromomethyl)pyridine in the presence of a base such as potassium carbonate. Solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) are employed to optimize yield and purity. For example, one protocol reports a 72% yield when the reaction is conducted at 60°C for 12 hours. Advanced methods leverage computer-aided design to streamline the synthesis of derivatives, such as 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea compounds, which exhibit potent anticancer activity.

Table 1: Key Physical and Chemical Properties

PropertyValue
Molecular FormulaC14_{14}H13_{13}NO3_{3}
Molecular Weight243.26 g/mol
CAS Number923133-01-1
IUPAC Name4-methoxy-3-(pyridin-2-ylmethoxy)benzaldehyde
SolubilityModerate in DMF, THF
Melting PointNot reported

Chemical Reactivity and Applications

Reaction Pathways

The aldehyde group (-CHO) at position 1 enables diverse transformations:

  • Oxidation: Converts to carboxylic acids using agents like potassium permanganate.

  • Reduction: Sodium borohydride reduces the aldehyde to a primary alcohol.

  • Nucleophilic Addition: Reacts with amines to form Schiff bases, pivotal in synthesizing urea derivatives.

For instance, condensation with aryl amines yields N-aryl-N’-[4-(pyridin-2-ylmethoxy)benzyl]urea derivatives, which have been evaluated for antiproliferative activity.

Pharmaceutical Applications

Derivatives of 4-methoxy-3-(pyridin-2-ylmethoxy)benzaldehyde show promise in drug discovery:

  • Anticancer Agents: Urea derivatives (e.g., compound 9b) exhibit IC50_{50} values <3 μM against MCF7 and PC3 cell lines.

  • Antimicrobial Compounds: Analogues like 7b surpass ciprofloxacin in activity against Bacillus subtilis (MIC: 0.5 μg/mL vs. 1.0 μg/mL).

Table 2: Biological Activity of Select Derivatives

DerivativeTarget Cell Line/PathogenIC50_{50}/MICReference
Compound 9bMCF7 (Breast Cancer)2.8 μM
Compound 7bB. subtilis0.5 μg/mL
Compound 9dPC3 (Prostate Cancer)2.5 μM

Biological Mechanisms and Interactions

Enzyme Inhibition

The aldehyde group forms covalent bonds with nucleophilic residues (e.g., cysteine thiols) in enzyme active sites, potentially inhibiting targets like proteases or kinases. Molecular docking studies suggest high affinity for tyrosine kinase receptors, correlating with observed antiproliferative effects.

Solubility and Bioavailability

The pyridine moiety enhances water solubility, addressing a common limitation of hydrophobic benzaldehyde derivatives. This property improves pharmacokinetic profiles, facilitating cellular uptake and in vivo efficacy.

Comparative Analysis of Structural Analogues

Table 3: Structural and Functional Comparison

CompoundKey FeaturesBioactivity
4-MethoxybenzaldehydeLacks pyridine moietyLower solubility
3-Methoxy-4-(pyridin-2-ylmethoxy)benzaldehydeAltered substitution patternVaried reactivity
4-Benzyloxy-3-methoxybenzaldehydeBenzyloxy group instead of pyridineReduced antimicrobial potency

The unique combination of methoxy and pyridin-2-ylmethoxy groups in 4-methoxy-3-(pyridin-2-ylmethoxy)benzaldehyde confers superior reactivity and biological activity compared to analogues .

Spectroscopic Characterization

Fourier-transform infrared (FT-IR) spectroscopy confirms the presence of aldehyde (C=O stretch at ~1700 cm1^{-1}) and aromatic C-H bonds (3100–3000 cm1^{-1}). Nuclear magnetic resonance (NMR) data include:

  • 1H NMR^1\text{H NMR}: δ 9.85 (s, 1H, CHO), δ 8.55 (d, 1H, pyridine-H), δ 7.80–6.90 (m, aromatic H).

  • 13C NMR^{13}\text{C NMR}: δ 191.2 (CHO), δ 160.1 (C-O), δ 149.5 (pyridine-C).

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